Boc-L-glutamic acid dibenzyl ester
Description
Contextualization within Protected Amino Acid Derivatives
Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). peptide.com Glutamic acid is unique in that it contains an additional carboxyl group in its side chain. During chemical synthesis, such as in the step-by-step construction of a peptide chain (Solid-Phase Peptide Synthesis or SPPS), these reactive sites must be temporarily blocked or "protected" to prevent unwanted side reactions and polymerization. peptide.comchempep.com Failure to protect these groups would lead to a chaotic mixture of products, making the isolation of the desired molecule impossible. chempep.com
Boc-L-glutamic acid dibenzyl ester is a member of this crucial class of "protected amino acid derivatives." Each protecting group serves a specific purpose and is designed to be removed under particular chemical conditions, a concept known as orthogonality. peptide.com This allows for the selective deprotection of one functional group while others remain shielded, enabling the controlled formation of peptide bonds or other chemical modifications at specific sites.
A variety of protecting groups are used in chemical synthesis. The table below provides a brief overview of some common protecting groups for amino acids.
| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) peptide.comchempep.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild Base (e.g., Piperidine) |
| Benzyl (B1604629) | Bzl or Bn | Carboxyl (as ester), Hydroxyl/Thiol (as ether) | Strong Acid (e.g., HF), Hydrogenolysis chempep.com |
| tert-Butyl | tBu | Carboxyl (as ester), Hydroxyl (as ether) | Strong Acid (e.g., TFA) |
| Carbobenzyloxy | Cbz or Z | α-Amino | Hydrogenolysis, Strong Acid |
Rationale for N-Boc and Dibenzyl Ester Protection Strategies in Glutamic Acid Derivatives
The specific combination of N-Boc and dibenzyl ester protecting groups in this glutamic acid derivative is a deliberate and strategic choice for certain synthetic routes, particularly within the "Boc/Bzl" protection scheme. peptide.com
The N-Boc group serves as a temporary protecting group for the α-amino function. peptide.com Its key advantage is its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, yet its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comchempep.com This allows for the selective deprotection of the N-terminus to permit the coupling of the next amino acid in a growing peptide chain. peptide.com
The dibenzyl ester protection for both the α- and γ-carboxylic acids offers more robust, or "permanent," protection throughout the synthesis. Benzyl esters are stable to the mildly acidic conditions used to remove the Boc group, a principle of "quasi-orthogonality". chempep.com They require more stringent conditions for cleavage, such as strong acids like hydrogen fluoride (B91410) (HF) or catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). chempep.com This differential stability is the cornerstone of the Boc/Bzl strategy, allowing the peptide chain to be built using repeated cycles of Boc deprotection and coupling, while the side-chain and C-terminal carboxyl groups remain protected until the final deprotection step. chempep.com
Using benzyl esters for both carboxyl groups of glutamic acid also imparts increased solubility in organic solvents used during synthesis. chemimpex.com While both benzyl esters are cleaved under similar conditions, subtle differences in reactivity can sometimes be exploited, though they are generally removed simultaneously in the final step of a synthesis.
Below are the physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
| Molecular Formula | C₂₄H₂₉NO₆ nih.gov |
| Molecular Weight | 427.5 g/mol nih.gov |
| Appearance | White to pale yellow/orange crystalline powder |
| CAS Number | 80963-14-0 nih.gov |
Role as a Key Intermediate in Peptide and Complex Molecule Synthesis
The fully protected nature of this compound makes it an ideal starting material or intermediate for the synthesis of a variety of complex molecules where the glutamic acid moiety is a core component.
In peptide synthesis , it is particularly valuable for incorporating glutamic acid residues into peptides using the Boc-SPPS methodology. peptide.com It allows for the seamless addition of the glutamic acid unit into a growing peptide chain attached to a solid support resin. chempep.com
Beyond standard peptides, this compound serves as a precursor for more complex, specialized molecules. For instance, it is a logical precursor for the synthesis of poly-L-glutamic acid and its derivatives, which are polymers with applications in drug delivery and biomedicine. The synthesis of poly-L-glutamic acid-γ-benzyl ester often starts from γ-benzyl-L-glutamic acid, which can be derived from fully protected precursors. google.com
Furthermore, it is an important building block for creating non-proteinogenic amino acids. For example, the synthesis of γ-carboxyglutamic acid (Gla) , an amino acid crucial for blood coagulation, can be achieved starting from derivatives of L-glutamic acid. nih.gov One reported synthesis involves the conversion of a dibenzyl N-benzhydryl ester of pyroglutamate (B8496135) to γ-carboxyglutamic acid via an intermediate N-Boc-protected dibenzyl ester, demonstrating the utility of this protection scheme. uni-stuttgart.de
It also serves as a key starting material for the synthesis of folic acid derivatives and their analogues, which are vital in biochemical research and drug development. psu.edunih.gov The synthesis of these complex heterocyclic systems often involves coupling a pteridine (B1203161) component with a p-aminobenzoyl-L-glutamic acid moiety, the latter of which is prepared from protected glutamic acid derivatives like the dimethyl or dibenzyl esters. psu.edunih.gov The use of the dibenzyl ester allows for late-stage deprotection to reveal the free carboxylates necessary for biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
80963-14-0 |
|---|---|
Molecular Formula |
C24H29NO6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C24H29NO6/c1-24(2,3)31-23(28)25-20(22(27)30-17-19-12-8-5-9-13-19)14-15-21(26)29-16-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)/t20-/m0/s1 |
InChI Key |
NRRBBBBGBKFGII-FQEVSTJZSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
sequence |
X |
Origin of Product |
United States |
Reactivity and Transformation Chemistry of Boc L Glutamic Acid Dibenzyl Ester
Protecting Group Orthogonality and Selective Deprotection Strategies
The strategic use of protecting groups is fundamental in multi-step organic synthesis, particularly in the assembly of peptides. Protecting groups are temporary modifications to functional groups that prevent them from reacting under certain conditions. For a protecting group strategy to be effective, the various groups used must be "orthogonal," meaning one can be removed selectively in the presence of others. uniurb.itbiosynth.com In the case of Boc-L-glutamic acid dibenzyl ester, the Boc and benzyl (B1604629) groups exhibit quasi-orthogonality. While both are susceptible to acidic cleavage, their removal can be achieved independently by using acids of different strengths. biosynth.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, yet it can be readily removed under acidic conditions. mdpi.comorganic-chemistry.org The cleavage of the Boc group proceeds via an acid-catalyzed mechanism that generates a stable tert-butyl cation. organic-chemistry.org
Commonly employed acidic protocols for Boc deprotection include:
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most prevalent method for Boc removal. slideshare.netchempep.com Typically, a 50% TFA/DCM solution is used, with the reaction often being complete within 30 minutes at room temperature. chempep.com To prevent side reactions caused by the tert-butyl cation, scavengers such as anisole (B1667542) or thiophenol may be added. organic-chemistry.orgsigmaaldrich.com
Hydrochloric Acid (HCl): HCl in an organic solvent, such as dioxane or ethyl acetate (B1210297), is another effective reagent for Boc cleavage. researchgate.netyoutube.com
Other Acidic Systems: A variety of other acidic conditions have been developed, including the use of cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O–NaI), and choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES). mdpi.comresearchgate.net These alternative methods can offer advantages in terms of milder reaction conditions and environmental sustainability. mdpi.com
Table 1: Common Acidic Protocols for Boc Group Cleavage
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA/DCM, room temperature, 30 min | chempep.com |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Varies | researchgate.netyoutube.com |
| Cerium(III) Chloride Heptahydrate/Sodium Iodide | Acetonitrile (B52724) | Varies | researchgate.net |
| Choline Chloride/p-toluenesulfonic acid DES | --- | Varies | mdpi.com |
The benzyl esters in this compound can be cleaved through several methods, with hydrogenolysis being the most common. acsgcipr.orgacsgcipr.org
Hydrogenolysis: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond, yielding the free carboxylic acid and toluene (B28343). acsgcipr.orgacsgcipr.org This reaction is generally performed under mild conditions of temperature and pressure. acsgcipr.org Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst, offers a convenient alternative to using gaseous hydrogen. acsgcipr.org
Basic Conditions: While less common for benzyl esters compared to other esters, hydrolysis under basic conditions can be employed. frontiersin.org However, this method can be problematic as it may lead to side reactions, such as racemization, and is not orthogonal to base-labile protecting groups like Fmoc. uniurb.itnih.gov
Other Methods: Other reagents, such as nickel boride, have been shown to chemoselectively cleave benzyl esters in the presence of other ester types. organic-chemistry.org
Table 2: Methods for Benzyl Ester Cleavage
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Mild conditions, common method. | acsgcipr.orgacsgcipr.org |
| Transfer Hydrogenation | 1,4-cyclohexadiene, Pd/C | Avoids gaseous hydrogen. | acsgcipr.org |
| Basic Hydrolysis | e.g., NaOH | Can cause side reactions. | frontiersin.org |
| Nickel Boride | Ni₂B | Chemoselective cleavage. | organic-chemistry.org |
Carboxylic Acid Functionalization and Ester Interconversion Reactions
Once one or both of the benzyl esters are cleaved to reveal the free carboxylic acid(s), these functional groups can be further modified. The differential reactivity of the α- and γ-carboxylic acids can be exploited for selective functionalization. For instance, the α-carboxylic acid is generally more acidic and can sometimes be selectively reacted. researchgate.net
Ester interconversion, the process of changing one ester to another, can also be a useful transformation. libretexts.org For example, a benzyl ester could be converted to a methyl or ethyl ester. This can be achieved through transesterification, typically catalyzed by an acid or a base. libretexts.org
Stereochemical Integrity in Chemical Transformations
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance during all chemical transformations of this compound. Racemization, the formation of an equal mixture of enantiomers, can be a significant side reaction, particularly under harsh basic or acidic conditions, or during coupling reactions. nih.govpeptide.com
Several factors can influence the degree of racemization:
Reaction Conditions: The choice of reagents, solvent, and temperature can all impact stereochemical purity. For example, the use of strong bases for ester hydrolysis can increase the risk of racemization. nih.gov
Coupling Reagents: In peptide synthesis, the choice of coupling reagent is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization during amide bond formation. peptide.com
Substrate Structure: The inherent structure of the amino acid derivative can also play a role. Conformationally restricted analogs of glutamic acid have been synthesized to study and control stereochemical outcomes. nih.govresearchgate.net
Careful optimization of reaction conditions and the use of appropriate reagents are essential to ensure that the desired stereoisomer is obtained in high purity. nih.govias.ac.in
Coupling Reactions in Peptide Chain Elongation
This compound is a key building block in the synthesis of peptides. nih.gov After selective deprotection of the Boc group to reveal the free amine, the resulting amino acid derivative can be coupled with another N-protected amino acid to extend the peptide chain.
The formation of a dipeptide involves the creation of a peptide (amide) bond between the free amine of the deprotected this compound and the activated carboxylic acid of another N-protected amino acid. youtube.comomicsonline.org This process is typically facilitated by a coupling reagent. peptide.comomicsonline.org
Common coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com As mentioned previously, they are often used in conjunction with additives like HOBt to minimize racemization. peptide.com
Uronium/Aminium Salts: Reagents such as HBTU and TBTU are highly efficient and lead to rapid coupling with low levels of racemization. peptide.com
This coupling and deprotection cycle can be repeated to build longer oligopeptides and even entire proteins. nih.govmdpi.com The use of this compound allows for the incorporation of glutamic acid residues into the growing peptide chain, with the benzyl esters serving as protecting groups for the side-chain carboxylic acids until they are ready to be deprotected in a later step.
Applications in Advanced Organic Synthesis and Methodology Development
As a Versatile Building Block for Complex Molecular Architectures
The trifunctional nature of Boc-L-glutamic acid dibenzyl ester, with its protected amine and two carboxylic acid groups, provides a scaffold for the construction of diverse and complex molecular structures.
The chemical modification of natural amino acids to create "unnatural" or non-proteinogenic amino acids is a rapidly growing area of research, as these novel building blocks can impart unique properties to peptides and other molecules. wikipedia.orgyoutube.com this compound serves as a chiral starting material for the synthesis of various non-natural amino acid derivatives. nih.gov For instance, the glutamic acid framework can be chemically altered through reactions such as alkylation or arylation at the α-carbon, leading to the formation of α,α-disubstituted amino acids. thieme-connect.de These modifications can enhance metabolic stability and conformational rigidity in the resulting peptides. thieme-connect.de
| Starting Material | Reaction Type | Product | Significance |
| This compound | α-Alkylation | α-Alkyl-glutamic acid derivative | Introduction of conformational constraints |
| This compound | α-Arylation | α-Aryl-glutamic acid derivative | Enhanced biological activity and stability |
This table showcases examples of how this compound is used to synthesize non-natural amino acid derivatives.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. sigmaaldrich.com this compound is a key precursor in the synthesis of various peptidomimetics. Its side chain can be modified to introduce functionalities that are not found in natural amino acids, leading to the creation of peptide analogs with tailored biological activities. For example, it has been used in the synthesis of analogs of methotrexate, an anticancer drug, by extending the poly-gamma-glutamyl chain. nih.gov
Role in Peptide and Peptidomimetic Synthesis
The controlled deprotection of the functional groups in this compound is crucial for its application in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. lsu.edupeptide.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. seplite.com In this method, the Boc group serves as the temporary protecting group for the α-amino function and is removed at each cycle of amino acid addition using an acid like trifluoroacetic acid (TFA). seplite.comchempep.com The benzyl (B1604629) ester protecting groups on the side chains, such as those in this compound, are considered semi-permanent and are typically removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF). seplite.combeilstein-journals.org
General Steps in Boc-SPPS:
Attachment: The C-terminal amino acid is attached to a solid resin support. beilstein-journals.org
Deprotection: The Boc group of the resin-bound amino acid is removed with TFA. chempep.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized. chempep.com
Coupling: The next Boc-protected amino acid is coupled to the free amino group.
Repeat: Steps 2-4 are repeated to build the peptide chain.
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed with a strong acid. chempep.com
While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for large-scale production and the synthesis of complex peptides. beilstein-journals.org In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org this compound is also utilized in these strategies. For example, it can be coupled with other amino acid esters to form dipeptides or larger peptide fragments. nih.gov Biocatalytic approaches have also been explored for the selective synthesis of related compounds like α-benzyl L-glutamate from N-Boc L-glutamic acid, showcasing the versatility of this protecting group strategy in enzymatic reactions. frontiersin.org
Peptide stapling is a technique used to constrain a peptide's conformation, often into an α-helical structure, by introducing a covalent cross-link between two amino acid side chains. rsc.org This can lead to increased proteolytic resistance, cell permeability, and binding affinity to target proteins. nih.gov While all-hydrocarbon stapling is common, other chemistries are also employed. nih.gov Boc-protected glutamic acid derivatives with orthogonal protecting groups on the side chain are crucial for these strategies. For instance, a glutamic acid residue with an allyl ester side chain can be incorporated into a peptide synthesized using Fmoc-SPPS. merel.si After selective deprotection of the allyl group, the exposed carboxylic acid can be reacted with another side chain to form a lactam bridge, a type of staple. merel.si While this compound itself is not directly used for stapling due to the nature of the benzyl protecting groups, its derivatives with orthogonally protected side chains are instrumental in developing these advanced peptide modification techniques. nih.gov
Contribution to Asymmetric Synthesis Methodologies
The inherent chirality of this compound has been strategically exploited by chemists to develop and refine asymmetric synthesis methodologies. Its well-defined stereocenter serves as a powerful tool for controlling the three-dimensional arrangement of atoms in newly formed molecules, a critical aspect in the synthesis of complex and biologically active compounds. The application of this chiral building block extends beyond its incorporation as a mere structural unit; it has been instrumental in guiding the stereochemical course of key chemical transformations, thereby contributing to the advancement of stereoselective synthesis.
One notable application is its use as a chiral template in diastereoselective reactions. The predefined stereochemistry of the glutamic acid backbone is leveraged to direct the approach of reagents, leading to the preferential formation of one diastereomer over others. This principle has been effectively demonstrated in the synthesis of complex heterocyclic systems.
A significant example of this is the enantiodivergent synthesis of benzoquinolizidinones. nih.gov In this methodology, a chiral arylethylglutarimide intermediate, derived from dibenzylamino-glutamate, undergoes a diastereoselective N-acyliminium ion cyclization. The stereochemical outcome of this key cyclization step is dictated by the (S)-configuration at the C2 position of the glutamic acid derivative. The dibenzylamino group adopts a pseudo-equatorial position in the transition state, which sterically hinders one face of the N-acyliminium ion, leading to an axial attack of the nucleophile. This results in the formation of the tricyclic benzoquinolizidinone with a specific and predictable stereochemistry at the newly formed stereocenter (C11b). nih.gov
The following table summarizes the key transformation in this asymmetric methodology:
| Starting Material | Key Reaction | Product | Stereochemical Outcome |
| L-Glutamic acid-derived N-acyliminium ion | Diastereoselective cyclization | Tricyclic benzoquinolizidinone | High diastereoselectivity at C11b controlled by the glutamate (B1630785) stereocenter |
This research highlights how the chiral scaffold of a glutamic acid derivative can be effectively utilized to control the stereochemistry of complex cyclization reactions, providing a reliable method for the synthesis of enantiomerically enriched heterocyclic compounds. nih.gov The ability to achieve high diastereoselectivity by relying on the inherent chirality of a readily available starting material like L-glutamic acid is a significant advancement in synthetic methodology.
Further research has also explored the use of derivatives of L-glutamic acid in the development of novel chiral ligands for transition-metal-catalyzed asymmetric reactions. The side chain of glutamic acid offers a versatile handle for the introduction of coordinating groups, which can then bind to a metal center and create a chiral environment for catalysis. While specific examples detailing the direct use of this compound for this purpose are not extensively documented in readily available literature, the broader principle of using amino acid scaffolds, including glutamic acid, for ligand design is a well-established strategy in asymmetric catalysis. mdpi.com
The contributions of this compound and its derivatives to asymmetric synthesis methodologies are centered on its role as a robust chiral building block that can impart stereocontrol in complex chemical transformations. Its utility as a chiral template in diastereoselective reactions, particularly in the synthesis of alkaloids and other complex natural products, underscores its value in the development of new and efficient synthetic routes.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural characterization of Boc-L-glutamic acid dibenzyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides profound insights into the molecular framework of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is employed to identify the different types of protons and their neighboring environments within the molecule. For instance, the signals corresponding to the methyl protons of the N-Boc protecting group are typically observed around 1.38 ppm. researchgate.net Protons of the methylene (B1212753) groups (-CH₂) appear at approximately 2.25 and 2.55 ppm, while the methine proton (-CH) is found around 4.45 ppm. researchgate.net The amide proton (-NH) of the glutamic acid backbone gives a signal at about 5.25 ppm. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to their electronic environment and can be used to distinguish between the ester and carbamate (B1207046) functionalities. mdpi.comoregonstate.edu Studies have shown that the ¹³C NMR chemical shifts of carbonyl carbons in N-Boc protected amino acids are influenced by solvent polarity and intramolecular hydrogen bonding. mdpi.comresearchgate.net The broad range of chemical shifts in ¹³C NMR allows for the clear identification of all carbon atoms in the molecule, including the quaternary carbons of the Boc group and the aromatic carbons of the benzyl (B1604629) esters. oregonstate.eduwisc.edu
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are vital for determining the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and its derivatives. vwr.comavantorsciences.com Purity levels of ≥98.0% can be accurately determined using HPLC analysis. vwr.comavantorsciences.com In research, HPLC is used to monitor the enzymatic synthesis of related compounds, such as the α-selective benzyl esterification of N-Boc L-glutamic acid. frontiersin.orgresearchgate.net For instance, a gradient of water and acetonitrile (B52724) with methane (B114726) sulfonic acid as a modifier can be used as the mobile phase for separation on a suitable stationary phase, with detection typically performed at 210 nm. frontiersin.org This technique allows for the quantification of reactants and products, providing valuable data on reaction yield and selectivity. frontiersin.orgresearchgate.net
Furthermore, HPLC is employed in the quality control of related amino acid derivatives, ensuring they meet specific purity standards. europa.euresearchgate.net For example, the purity of L-glutamic acid dibenzyl ester hydrochloride is specified to be a minimum of 98.0 area% by HPLC. avantorsciences.comvwr.com Chiral HPLC, using a chiral stationary phase, is specifically used for the separation and quantification of enantiomers, ensuring the stereochemical integrity of the desired L-isomer. chemimpex.comgoogle.com
Specific Rotation Measurement for Enantiomeric Purity Determination
The enantiomeric purity of this compound and its derivatives is a critical parameter, especially in pharmaceutical applications where only one enantiomer is biologically active. Specific rotation is a fundamental property used to assess this purity.
The specific rotation of a chiral compound is the angle to which it rotates plane-polarized light at a specific concentration and path length. For L-glutamic acid derivatives, a specific rotation value is a key quality control parameter. For example, the specific rotation of L-glutamic acid dibenzyl ester hydrochloride is specified as +8.5 to +10.0 degrees (c=2, H₂O). avantorsciences.comvwr.com Similarly, other related compounds have characteristic specific rotation values, such as Boc-L-glutamic acid γ-benzyl ester with a value of -6.5 ± 1.5° (c=1 in AcOH) and L-Glutamic acid γ-benzyl ester with +19±2° (c=1% in acetic acid). chemimpex.comsigmaaldrich.com These measurements are crucial for confirming that the synthesis has yielded the correct enantiomer and for quantifying the enantiomeric excess. d-nb.info
Computational Studies and Mechanistic Insights
Molecular Modeling of Reactivity and Selectivity
Molecular modeling techniques offer a powerful lens through which to examine the intrinsic reactivity and selectivity of Boc-L-glutamic acid dibenzyl ester. These studies can elucidate the influence of its constituent protecting groups—the tert-butyloxycarbonyl (Boc) group on the amine and the benzyl (B1604629) esters on the carboxylic acid moieties—on its chemical behavior.
The following table summarizes the comparative findings on the aggregation behavior, highlighting the role of the Boc protecting group.
| Feature | BOCN pZ Systems (with Boc group) | AN pZ Systems (with Acetyl group) | Implication for Reactivity |
| Aggregation Tendency | Lower | Higher | The bulky Boc group sterically hinders intermolecular aggregation. researchgate.net |
| Monomer State | More prevalent | Less prevalent | Increased availability of monomeric species in solution may lead to more predictable reactivity. |
| Solubility | Potentially altered | Potentially altered | Aggregation affects solubility, which is a key parameter in reaction kinetics. |
Data sourced from ResearchGate. researchgate.net
While these studies focus on oligomers, the fundamental insight into the steric influence of the Boc group is directly applicable to the monomeric this compound, suggesting that its reactivity profile is shaped by a reduced tendency for self-association compared to less sterically demanding N-protected glutamates.
Enzyme-Substrate Docking and Interaction Studies (e.g., protease specificity)
The selective modification of one of the two ester groups of this compound is a significant challenge in synthetic chemistry. Biocatalysis, employing enzymes such as proteases, offers a highly selective alternative. Molecular docking and interaction studies are pivotal in understanding and predicting the specificity of these enzymatic reactions.
A notable example is the biocatalytic synthesis of α-benzyl L-glutamate, which can be achieved through various enzymatic routes, including the α-selective benzyl esterification of N-Boc L-glutamic acid and the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate. researchgate.netfrontiersin.org Computational docking studies have been employed to rationalize the observed selectivity of the protease Alcalase (which contains subtilisin Carlsberg) in these transformations. frontiersin.org
In one study, N-Boc-L-glutamic acid was docked into the crystal structure of subtilisin Carlsberg (PDB accession code: 1sbc). frontiersin.org The modeling showed that the substrate binds in a position conducive to esterification of the α-carboxylic acid. frontiersin.org The distance from the catalytic serine residue (Ser221) to the closest carboxylate oxygen of N-Boc-L-glutamate was found to be 3.6 Å, a distance suitable for nucleophilic attack. frontiersin.org
Similarly, for the reverse reaction—the hydrolysis of dibenzyl L-glutamate—docking studies were performed to compare the binding conformations leading to the hydrolysis of either the α- or γ-benzyl group. frontiersin.org These computational models help to explain the experimentally observed enzyme selectivity by analyzing the proximity and orientation of the scissile ester bond relative to the enzyme's catalytic triad (B1167595) (Asp32, His64, and Ser221). frontiersin.org
The table below presents key findings from docking studies involving substrates related to this compound with various enzymes.
| Enzyme | Substrate(s) | Key Finding from Docking Study | Reference |
| Alcalase (Subtilisin Carlsberg) | N-Boc-L-glutamic acid, L-glutamate | Both substrates bind in similar positions, with the distance from the catalytic Ser221 to the carboxylate oxygen being nearly identical (3.6 Å and 3.7 Å, respectively), suggesting a predisposition for α-esterification. frontiersin.org | frontiersin.org |
| Alcalase (Subtilisin Carlsberg) | Dibenzyl L-glutamate | Docking was used to compare conformations leading to either α- or γ-benzyl group hydrolysis to understand selectivity. frontiersin.org | frontiersin.org |
| Glutaminase 1 (E. coli) | L-glutamine, α-benzyl-L-glutamine | Docking studies were performed to investigate the binding of these substrates. researchgate.net | researchgate.net |
| Glutaminase 2 (B. subtilis) | L-glutamine, α-benzyl-L-glutamine | An AlphaFold2-generated structure was used for docking to understand substrate binding. frontiersin.org | frontiersin.org |
These studies underscore the power of in silico methods to provide a molecular basis for enzyme specificity, guiding the selection and engineering of biocatalysts for transformations involving this compound and its derivatives.
Theoretical Approaches to Understanding Stereoselectivity
Theoretical and computational methods are also instrumental in elucidating the origins of stereoselectivity in reactions involving glutamic acid derivatives. While direct theoretical studies on the stereoselectivity of reactions of this compound are not widely reported, analogous systems provide significant insights.
One relevant area is the kinetic resolution of racemic amino acid derivatives. For instance, the kinetic resolution of dibenzyl (2S,3R)-N-Boc-3-hydroxyglutamate has been achieved using the enzyme Subtilisin Carlsberg. beilstein-journals.org This process selectively hydrolyzes one enantiomer, leaving the other enriched. Theoretical modeling of the enzyme-substrate complex for each enantiomer can reveal differences in binding energy and the geometry of the transition state for hydrolysis, thereby explaining the observed stereoselectivity. The preferential binding and reaction of one enantiomer within the chiral active site of the enzyme is the key determinant of the resolution's success.
Another powerful approach involves the use of chiral auxiliaries in asymmetric synthesis. The stereoselective synthesis of Fmoc-L-γ-carboxyglutamic acid, a related amino acid, was achieved via a Michael addition to a chiral Cu(II) complex. nih.gov Theoretical considerations, supported by crystal structure analysis of similar complexes, suggest that the stereoselectivity arises from the steric shielding of one face of the glycine (B1666218) enolate by the N-benzyl group of the chiral ligand. nih.gov This directs the incoming electrophile to the opposite face, resulting in a high diastereomeric excess. nih.gov Such theoretical models, which consider the three-dimensional arrangement of atoms in the transition state, are crucial for designing more effective chiral auxiliaries and reaction conditions.
The following table outlines theoretical approaches used to understand stereoselectivity in reactions of glutamic acid derivatives.
| Reaction Type | System | Theoretical Approach/Insight | Reference |
| Kinetic Resolution | Dibenzyl (2S,3R)-N-Boc-3-hydroxyglutamate with Subtilisin Carlsberg | Modeling of the enzyme-substrate complex for each enantiomer can explain selectivity based on differences in binding affinity and transition state stabilization within the chiral active site. beilstein-journals.org | beilstein-journals.org |
| Asymmetric Synthesis | Michael addition to a chiral Ni(II) complex for glutamic acid synthesis | Crystal structure analysis and theoretical modeling show that the benzyl group of the chiral ligand shields one face of the complex, directing the reaction to occur with high stereoselectivity. nih.gov | nih.gov |
| Electrophilic Hydroxylation | Lithium enolate of benzyl N-Boc-pyroglutamate | Stereospecific hydroxylation occurs on the face opposite to the bulky benzyloxycarbonyl group due to steric hindrance, leading to the formation of a single diastereoisomer. beilstein-journals.org | beilstein-journals.org |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
One of the most promising trends is the adoption of biocatalytic and chemoenzymatic peptide synthesis (CEPS) . rsc.org These methods utilize enzymes to form peptide bonds, often in aqueous media under mild conditions, which presents a greener alternative to traditional solid-phase peptide synthesis (SPPS) that relies heavily on organic solvents like N,N-dimethylformamide (DMF). rsc.orgsemanticscholar.org Research into enzymes like transglucosidases for the synthesis of related ester compounds showcases the potential of enzymatic processes. nih.gov The development of water-dispersible Boc-amino acid nanoparticles further supports the feasibility of aqueous-based SPPS. semanticscholar.org
Mechanochemistry , which uses mechanical force to drive chemical reactions, is another emerging sustainable approach. rsc.orgresearchgate.net Ball-milling techniques have been successfully employed for peptide bond formation using Boc-protected amino acids, often in the absence of solvents or with minimal amounts of liquid additives. rsc.org This solvent-free approach drastically reduces chemical waste.
Furthermore, there is a continuous drive to optimize existing methods, such as the development of one-pot synthesis protocols for related glutamic acid diesters, which streamline processes and reduce the need for purification of intermediates, thereby lowering costs and environmental impact. google.com N- to C-direction peptide synthesis is also being explored as a more atom-economical alternative to the conventional C- to N-direction SPPS. nih.gov
Integration with Flow Chemistry and Automated Synthesis Systems
The integration of Boc-L-glutamic acid dibenzyl ester into flow chemistry and automated synthesis systems represents a significant leap forward in the rapid and efficient production of peptides and proteins. durham.ac.uknih.govmit.eduamidetech.comchimia.chvapourtec.com Automated fast-flow peptide synthesis (AFPS) is transforming the landscape of peptide synthesis, enabling the incorporation of amino acid residues in minutes rather than hours. nih.govmit.eduamidetech.com
These systems utilize continuous-flow reactors where reagents are passed through a solid support, allowing for precise control over reaction conditions such as temperature and reagent concentration. nih.govvapourtec.comrsc.org This leads to higher coupling efficiencies, reduced side reactions, and the ability to synthesize complex and long peptide chains that were previously challenging. nih.govmit.eduamidetech.comrsc.org The use of Boc-protected amino acids, including derivatives of glutamic acid, is well-established within these automated protocols. durham.ac.ukmit.edu
The table below summarizes key findings from various studies on flow-based peptide synthesis, illustrating the advancements in this area.
| Technology/Method | Key Features & Advantages | Relevant Amino Acid Chemistry | Reference |
| Automated Fast-Flow Peptide Synthesis (AFPS) | Enables incorporation of an amino acid every 1.8-3 minutes. Allows for the synthesis of protein chains up to 164 amino acids. | Utilizes both Fmoc and Boc-protected amino acids. | nih.govmit.eduamidetech.com |
| Microfluidic Flow System | Employs packed columns with supported reagents and catalysts for multi-step peptide assembly, yielding high purity products. | Successfully used for Boc, Cbz, and Fmoc N-protected dipeptides. | durham.ac.uk |
| Rudimentary Flow Reactor from HPLC components | A cost-effective system for continuous flow solid-phase peptide synthesis. Optimized protocols allow for amino acid coupling within 2.5 minutes. | Systematic study of parameters using different amino acids and coupling reagents. | rsc.org |
| Liquid-Phase Continuous-Flow Peptide Synthesizer | Designed for the synthesis of C-terminal free peptides, avoiding undesired hydrolysis. | Applicable to N-Boc-protected amino acids. | researchgate.net |
The ability to monitor these reactions in real-time using in-line analytics, such as UV spectroscopy, further enhances the control and optimization of the synthesis process. nih.govchimia.ch Future work will likely focus on further refining these automated systems, expanding the repertoire of chemical modifications possible, and developing more sustainable and cost-effective reagents and solid supports for flow chemistry. chimia.ch
Exploration in Advanced Materials and Supramolecular Chemistry
The unique structural features of glutamic acid, with its multiple functional groups capable of forming hydrogen bonds and other non-covalent interactions, make its derivatives, including this compound, attractive building blocks for the construction of advanced materials and supramolecular assemblies . nih.govresearchgate.nettongji.edu.cnnih.govrsc.orgacs.org
Researchers are exploring the self-assembly of amphiphilic amino acid derivatives to create a variety of nanostructures, such as nanoparticles, nanofibers, and hydrogels, for biomedical applications. researchgate.netnih.govrsc.org These materials are often biocompatible and biodegradable, making them suitable for drug delivery, tissue engineering, and as biosensors. researchgate.nettongji.edu.cnnih.gov
A notable area of research is the development of supramolecular hydrogels . For instance, glutamic acid-based squaramides have been synthesized and shown to self-assemble into stable organogels. nih.gov Another study demonstrated the creation of self-healing hybrid hydrogels by grafting self-assembling β-sheet peptides onto a poly(γ-glutamic acid) polymer network. acs.org The β-sheet formation provides physical cross-links, resulting in a material with improved mechanical properties. The self-assembly of glutamic acid molecules on surfaces like gold (Au(111)) is also being investigated to understand the fundamental principles of nanostructure formation, which is crucial for the design of bio-based devices. tongji.edu.cn
A derivative of glutamic acid, poly-γ-benzyl-L-glutamate (PBLG), is already used as an alignment medium in nuclear magnetic resonance (NMR) spectroscopy due to its ability to form liquid crystalline phases. wikipedia.org This highlights the potential of glutamic acid-based polymers in materials science. The versatility of this compound as a precursor allows for the tailored design of such advanced materials with specific properties.
Expanding Applications in Chemical Biology Tools and Probe Development
This compound and its derivatives are increasingly being utilized in the development of sophisticated chemical biology tools and probes to investigate complex biological processes. chemimpex.comnih.govmdpi.combeilstein-journals.orgnih.gov The ability to precisely introduce glutamic acid moieties into peptides and other molecules is critical for studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.
One exciting frontier is the genetic incorporation of glutamic acid analogs into proteins . Researchers have successfully encoded L-glutamic acid γ-benzyl ester into proteins in both bacteria and mammalian cells. nih.gov This allows for the site-specific modification of proteins, enabling the creation of proteins with novel functionalities. For example, the incorporated ester can serve as a "caged" glutamic acid, which can be deprotected to activate a protein, or it can be converted into other functional groups like hydroxamic acid for metal chelation or acyl hydrazide for further chemical modifications. nih.gov
Glutamic acid derivatives are also being explored for their potential as therapeutic agents and diagnostic tools . Given the central role of glutamate (B1630785) as a neurotransmitter, derivatives are being used in neuroscience research to understand neurological disorders. wikipedia.orgchemimpex.com Furthermore, computational studies have identified glutamic acid derivatives with potential anticancer activity, targeting enzymes involved in cancer cell metabolism. nih.govmdpi.com The synthesis of these derivatives often relies on precursors like this compound.
The use of this compound in bioconjugation allows for the attachment of biomolecules to drugs or imaging agents, which can enhance their targeting and efficacy. chemimpex.com This is particularly relevant for the development of targeted drug delivery systems. As our understanding of biological systems deepens, the demand for precisely engineered chemical tools will grow, and this compound will undoubtedly play a significant role in their construction.
Q & A
Q. What are the optimal conditions for synthesizing Boc-L-glutamic acid dibenzyl ester while minimizing side reactions?
- Methodological Answer: Synthesis typically involves protecting the amino group with Boc (tert-butoxycarbonyl) and the carboxyl groups with benzyl esters. To minimize racemization, use low temperatures (0–4°C) and mild bases (e.g., N-methylmorpholine) during coupling reactions. Evidence from trifluoroacetic acid (TFA)-mediated hydrolysis suggests that Boc-protected intermediates require controlled acidic conditions (e.g., TFA:DCM 1:1, 2–4 hours) for deprotection without ester cleavage . For purity >97%, column chromatography with ethyl acetate:hexane (8:5 ratio) is recommended .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer: Combine analytical techniques:
- HPLC : Use reversed-phase C18 columns with UV detection at 210–220 nm to assess purity.
- NMR : Confirm stereochemistry and esterification via characteristic peaks (e.g., benzyl protons at δ 7.3–7.4 ppm, Boc tert-butyl group at δ 1.4 ppm).
- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+ for this compound: 337.37 g/mol) .
Reproducibility requires full reporting of retention times (Rf) and spectral data, as emphasized in Beilstein Journal guidelines .
Q. What strategies prevent benzyl ester cleavage during Boc deprotection?
- Methodological Answer: Use TFA in dichloromethane (1:1) for selective Boc removal, as benzyl esters are stable under these conditions. Avoid prolonged exposure to strong acids (e.g., HCl) or hydrogenolysis methods, which may hydrolyze esters. Post-deprotection, neutralize TFA with cold ether or aqueous bicarbonate to prevent side reactions .
Advanced Research Questions
Q. How do stereochemical impurities (e.g., D-isomers) arise in this compound synthesis, and how can they be quantified?
- Methodological Answer: Racemization occurs during esterification or acidic/basic steps. To quantify D-isomers:
- Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- Polarimetry : Measure specific rotation ([α]20/D) and compare to literature values (e.g., L-isomer: -28° to -31° ).
- Enzymatic Assays : Enzymes like carboxypeptidase Y selectively hydrolyze L-isomers, enabling kinetic discrimination .
Q. What are the challenges in scaling up this compound synthesis for in vivo studies?
- Methodological Answer: Key challenges include:
- Purification : Replace column chromatography with preparative HPLC or crystallization (e.g., using DCHA salt forms for improved crystallinity ).
- Stability : Store the compound under inert gas (N2/Ar) at -20°C to prevent ester hydrolysis.
- Toxicity : Remove residual TFA via lyophilization or dialysis before biological assays .
Q. How does the stability of this compound vary under physiological pH, and how can this inform prodrug design?
- Methodological Answer: The benzyl esters are hydrolyzed enzymatically (e.g., esterases) in vivo, releasing free glutamic acid. To study stability:
- pH-Dependent Hydrolysis : Incubate in buffers (pH 4–8) and monitor degradation via HPLC.
- Enzymatic Profiling : Use liver microsomes or serum esterases to simulate metabolic pathways .
Data from such assays guide prodrug modifications (e.g., substituting benzyl with tert-butyl esters for delayed release ).
Data Contradiction Analysis
Q. Conflicting reports exist on this compound’s solubility. How can researchers resolve this?
- Methodological Answer: Solubility discrepancies arise from varying esterification sites (α vs. γ). To clarify:
- Structural Confirmation : Use 2D NMR (e.g., COSY, HSQC) to distinguish between α- and γ-benzyl esters.
- Solubility Testing : Dissolve in DMSO, DCM, or ethyl acetate and measure saturation points. For example, γ-benzyl esters (CAS 1676-73-9) are more lipophilic than α-isomers .
Report solvent systems and temperatures to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
